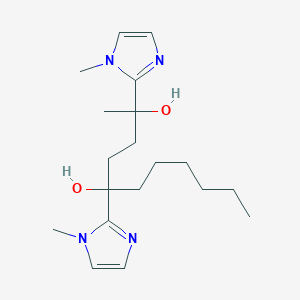
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol is a compound that features two imidazole rings attached to an undecane backbone with two hydroxyl groups at the 2 and 5 positions Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole rings and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions or active sites of enzymes, thereby modulating their activity . The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-ethyl-4-methylimidazole, and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid .
Uniqueness: What sets 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol apart is its unique structure, which combines two imidazole rings with a long undecane backbone and two hydroxyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
110073-88-6 |
|---|---|
Fórmula molecular |
C19H32N4O2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2,5-bis(1-methylimidazol-2-yl)undecane-2,5-diol |
InChI |
InChI=1S/C19H32N4O2/c1-5-6-7-8-9-19(25,17-21-13-15-23(17)4)11-10-18(2,24)16-20-12-14-22(16)3/h12-15,24-25H,5-11H2,1-4H3 |
Clave InChI |
LQTAUUWQEASERD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(C)(C1=NC=CN1C)O)(C2=NC=CN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



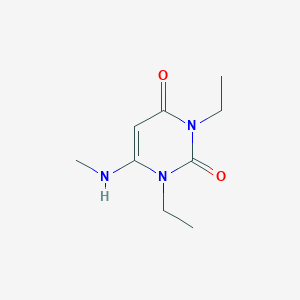
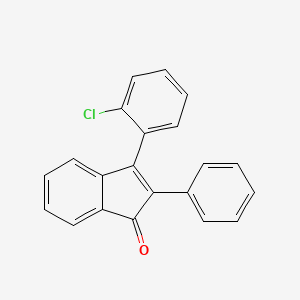
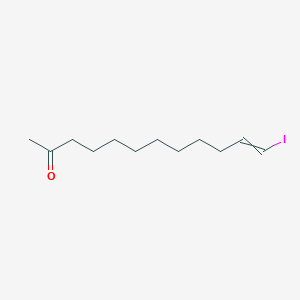
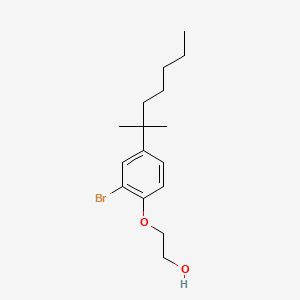
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
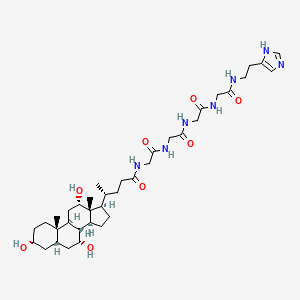
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
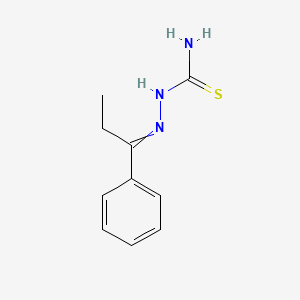


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)
